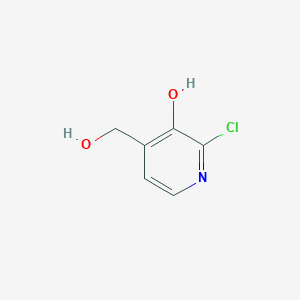
2-Chloro-4-(hydroxymethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(hydroxymethyl)pyridin-3-ol typically involves the chlorination of 4-(hydroxymethyl)pyridin-3-ol. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from pyridine. The process includes nitration, reduction, and chlorination steps, followed by purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form 2-Chloro-4-(methyl)pyridin-3-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: 2-Chloro-4-(carboxymethyl)pyridin-3-ol.
Reduction: 2-Chloro-4-(methyl)pyridin-3-ol.
Substitution: 2-Amino-4-(hydroxymethyl)pyridin-3-ol.
Scientific Research Applications
2-Chloro-4-(hydroxymethyl)pyridin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(hydroxymethyl)pyridin-3-ol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function . The pathways involved in its mechanism of action include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
- 2-Chloro-6-(hydroxymethyl)pyridin-3-ol
- 2-Chloro-3-hydroxy-4-pyridinemethanol
- 2-Chloro-4-(methyl)pyridin-3-ol
Comparison: 2-Chloro-4-(hydroxymethyl)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the hydroxymethyl group at the 4-position and the chlorine atom at the 2-position makes it more reactive in nucleophilic substitution reactions compared to its isomers .
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
2-chloro-4-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-2,9-10H,3H2 |
InChI Key |
NMKMUHLLVUXTOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




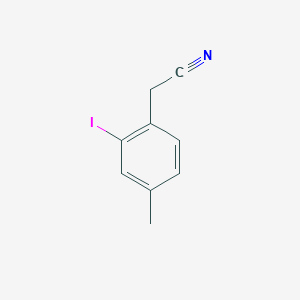
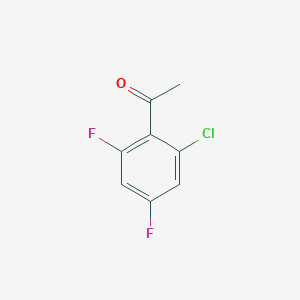
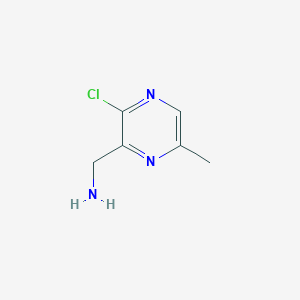
![N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
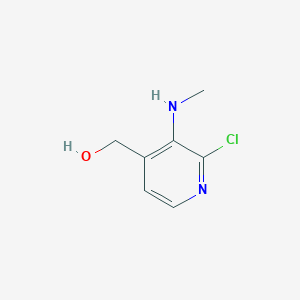
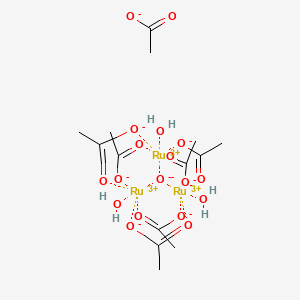

![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)


![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
